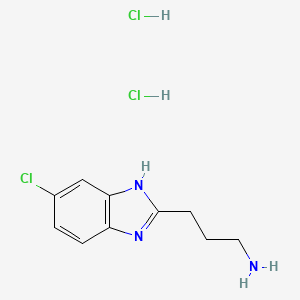

3-(5-氯-1H-苯并咪唑-2-基)丙-1-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS number 915921-08-3 . It has a molecular weight of 209.68 and a molecular formula of C10H12ClN3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) . This indicates that the compound contains a benzimidazole ring substituted with a chlorine atom and a propylamine group.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.科学研究应用

苯并咪唑衍生物的化学和合成

苯并咪唑衍生物由于参与各种生物活性,在药物化学中至关重要。它们是重要的药效基团,通常用作药物至关重要的化合物中的关键成分。合成了一系列嘌呤/苯并咪唑杂化物,在嘌呤的 2 位引入芳香族、脂肪族和杂环部分以增强效力和选择性。这些杂化物进一步被不同的仲胺取代,从而产生具有更高活性的化合物。合成的化合物经过针对 60 个肿瘤细胞系组的体外抗癌活性评估,展示了它们在各种生物应用中的潜力 (Yimer & Fekadu, 2015)。

DNA 结合特性和应用

Hoechst 33258 是一种具有两个苯并咪唑基团的合成染料,它强烈结合到 DNA 的小沟中,特别是在富含 AT 的序列中。由于它具有渗透细胞的能力,自 1970 年代以来它已被广泛用作荧光 DNA 染料。它的类似物在各个领域中都有应用,包括植物细胞生物学中的染色体和核染色、通过流式细胞术进行 DNA 含量分析以及染色体分析。此外,Hoechst 衍生物被用作放射保护剂和拓扑异构酶抑制剂,表明它们在药物设计中具有重要意义,并且可以作为了解 DNA 序列识别和结合的模型 (Issar & Kakkar, 2013)。

抗癌活性和机制

苯并咪唑衍生物由于与嘌呤等天然存在的含氮碱基相似,因此表现出广泛的生物活性。它们通过多种机制发挥抗癌作用,例如嵌入、充当烷化剂、抑制拓扑异构酶、DHFR 酶和微管蛋白。早期和近期研究中报道的取代基对于合成靶向苯并咪唑衍生物作为抗癌剂至关重要。综述重点比较了对效力和选择性至关重要的取代基,为未来开发用于癌症治疗的新型苯并咪唑衍生物的研究提供了见解 (Akhtar et al., 2019)。

唑类衍生物的 CNS 活性药物

苯并咪唑与其他唑类衍生物一起用于具有 CNS 副作用的化疗中。具有挑战性的新 CNS 疾病的发病率增加,需要合成更有效的 CNS 药物。综述深入探讨了合成具有 CNS 特性的化合物的常见途径以及将它们改造成有效的 CNS 药物的可能性。源自唑类的化合物由于其结构中存在氮、氧和硫等杂原子,因此表现出各种 CNS 活性。综述得出结论,唑类基团的修饰可能导致开发作用于所有神经递质和离子通道的药物,从而为神经系统疾病提供新的治疗方法 (Saganuwan, 2020)。

作用机制

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good absorption and distribution profiles, as well as their metabolic stability .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride involves the reaction of 5-chloro-1H-benzimidazole with 3-bromopropan-1-amine followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "5-chloro-1H-benzimidazole", "3-bromopropan-1-amine", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 5-chloro-1H-benzimidazole in diethyl ether and add sodium hydroxide to the solution.", "Step 2: Add 3-bromopropan-1-amine to the solution and stir for several hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid to obtain the product as a solid.", "Step 4: Dissolve the product in water and add hydrochloric acid to form the dihydrochloride salt.", "Step 5: Filter the product and wash with water and sodium bicarbonate solution.", "Step 6: Dry the product and recrystallize from water to obtain the final product." ] } | |

CAS 编号 |

1158738-89-6 |

分子式 |

C10H13Cl2N3 |

分子量 |

246.13 g/mol |

IUPAC 名称 |

3-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H12ClN3.ClH/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12;/h3-4,6H,1-2,5,12H2,(H,13,14);1H |

InChI 键 |

BZEUOAHHOGHRPI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCCN.Cl.Cl |

规范 SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCCN.Cl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

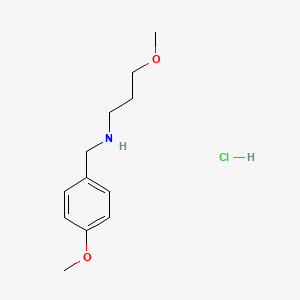

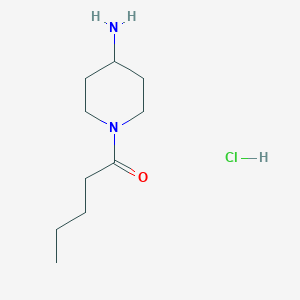

amine hydrochloride](/img/structure/B3086245.png)

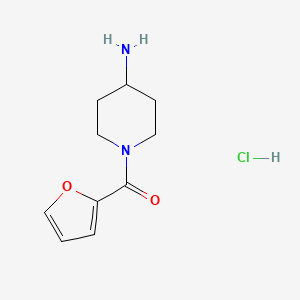

amine hydrochloride](/img/structure/B3086251.png)

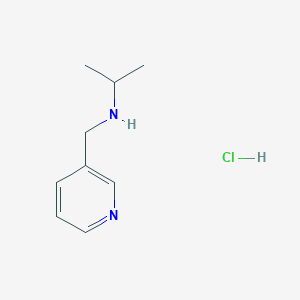

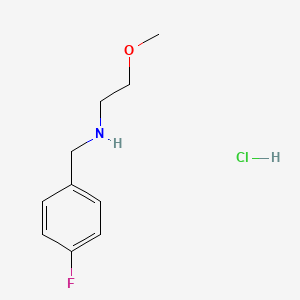

amine hydrochloride](/img/structure/B3086253.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)

![({[1,1'-biphenyl]-4-yl}methyl)(propyl)amine hydrochloride](/img/structure/B3086262.png)

![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3086277.png)

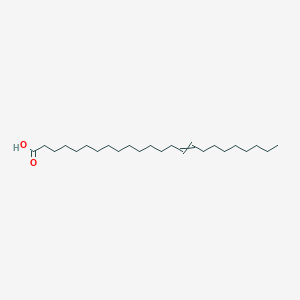

![3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid](/img/structure/B3086305.png)

![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride](/img/structure/B3086336.png)